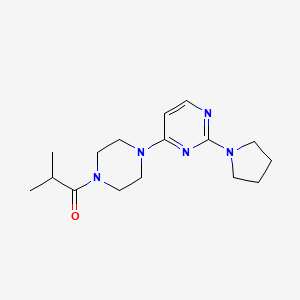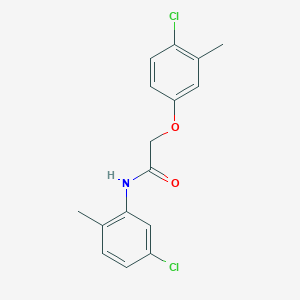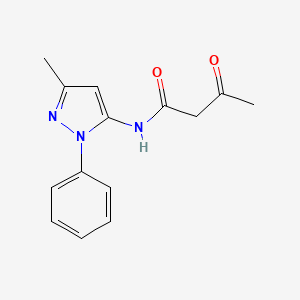![molecular formula C19H25N3O4 B5592268 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone often involves multi-step chemical reactions. For instance, a Claisen-Schmidt type reaction followed by heterocyclization can be used to synthesize complex piperidine and pyrazoline derivatives, which might be analogous to the synthesis pathway of the target compound (Koshetova et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and pyrrolidinone rings, like the target molecule, often features specific conformations. For example, in some piperazine-containing compounds, the piperazine ring adopts a chair conformation, indicative of the potential structural conformation of 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds with piperazine and pyrrolidinone moieties can be complex and diverse. For instance, a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with CO and ethylene under specific conditions has been reported, highlighting the reactive nature of piperazine-containing compounds under catalytic conditions (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Physical Properties Analysis
The physical properties of complex organic compounds like 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone can vary widely depending on their molecular structure. For example, the crystal structure of related compounds can provide insights into their solid-state properties, such as conformation and hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Pedroso et al., 2020).
Chemical Properties Analysis
The chemical properties of such a compound would be influenced by the presence of functional groups like the piperazine ring, which can undergo various chemical reactions, including substitutions and carbonylations. The reactivity of the piperazine ring, especially in the presence of catalytic conditions, can lead to a wide range of chemical transformations, indicating the versatile chemical nature of the compound (Ishii et al., 1997).
Scientific Research Applications
Crystallography and Structural Analysis
Research into related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has contributed to the understanding of molecular structures and the conformation of piperazine rings in crystal lattices. The study by Faizi, Ahmad, and Golenya (2016) highlighted the chair conformation of piperazine rings and their dihedral angles with benzene rings, offering insights into the potential structural behaviors of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Synthetic Chemistry
Synthesis and modification of piperazine derivatives have been extensively explored. A study on the synthesis of new pyridine derivatives using amino-substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated the versatility of piperazine-based compounds in generating a wide array of chemically significant derivatives (Patel, Agravat, & Shaikh, 2011). Another notable research focused on the synthesis of diverse trifluoromethyl heterocycles from a single precursor, showcasing the application of piperazine derivatives in creating complex molecular structures (Honey, Pasceri, Lewis, & Moody, 2012).
Pharmacological Applications
The compound [18F]p-MPPF, a piperazine derivative, has been studied for its potential in positron emission tomography (PET) imaging of the serotonergic system. Research by Plenevaux et al. (2000) evaluated its chemistry, radiochemistry, and application in animal and human PET studies, highlighting the compound's relevance in neuropharmacological research (Plenevaux et al., 2000).
Chiral Chromatography
The study of chiral 1,4-disubstituted piperazine derivatives on carbohydrate chiral stationary phases by Chilmonczyk et al. (2005) illustrated the importance of piperazine-based compounds in enantiomeric separation processes. This research has implications for the purification and analysis of chiral substances in pharmaceuticals (Chilmonczyk, Sienicki, Lozowicka, Lisowska-Kuźmicz, Jończyk, & Aboul‐Enein, 2005).
Materials Science
The compound's relevance extends to materials science, as illustrated by Heininger and Meloan (1992), who developed a resin with selectivity for the removal and recovery of chromate from contaminated water using a piperazine-based ligand. This research underscores the utility of such compounds in environmental remediation and selective ion exchange processes (Heininger & Meloan, 1992).
Safety and Hazards
properties
IUPAC Name |
1-ethyl-4-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-20-13-15(12-17(20)23)19(25)22-10-8-21(9-11-22)18(24)14-4-6-16(26-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYQRRFOEQZWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-dioxaspiro[5.5]undec-4-yl{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}amine](/img/structure/B5592191.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592201.png)
![(3R*,5R*)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5592210.png)
![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)
![3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5592228.png)
![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)


![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)